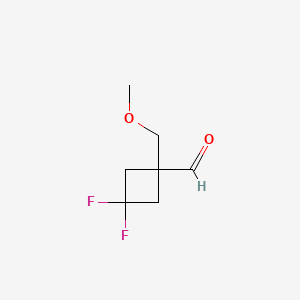
3,3-Difluoro-1-(methoxymethyl)cyclobutane-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Difluoro-1-(methoxymethyl)cyclobutane-1-carbaldehyde is a chemical compound with the molecular formula C7H10F2O2 It is characterized by the presence of a cyclobutane ring substituted with difluoromethyl and methoxymethyl groups, along with an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-(methoxymethyl)cyclobutane-1-carbaldehyde typically involves the reaction of cyclobutane derivatives with fluorinating agents and methoxymethylating reagents. One common method includes the use of difluoromethylating agents such as diethylaminosulfur trifluoride (DAST) to introduce the difluoromethyl group. The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3,3-Difluoro-1-(methoxymethyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halides (e.g., HCl, HBr) can be used for substitution reactions.
Major Products Formed
Oxidation: 3,3-Difluoro-1-(methoxymethyl)cyclobutane-1-carboxylic acid.
Reduction: 3,3-Difluoro-1-(methoxymethyl)cyclobutanol.
Substitution: Various substituted cyclobutane derivatives depending on the reagents used.
科学研究应用
3,3-Difluoro-1-(methoxymethyl)cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3,3-Difluoro-1-(methoxymethyl)cyclobutane-1-carbaldehyde involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s stability and reactivity, while the methoxymethyl group can influence its solubility and bioavailability. The aldehyde group can form covalent bonds with nucleophiles, leading to various biochemical interactions.
相似化合物的比较
Similar Compounds
- 3,3-Difluoro-1-methylcyclobutane-1-methamine hydrochloride
- 3,3-Difluoro-1-(methoxymethyl)cyclobutane-1-carboxylic acid
- 1-(Bromomethyl)-3,3-difluoro-1-(methoxymethyl)cyclobutane
Uniqueness
3,3-Difluoro-1-(methoxymethyl)cyclobutane-1-carbaldehyde is unique due to the combination of its difluoromethyl and methoxymethyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
属性
分子式 |
C7H10F2O2 |
|---|---|
分子量 |
164.15 g/mol |
IUPAC 名称 |
3,3-difluoro-1-(methoxymethyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C7H10F2O2/c1-11-5-6(4-10)2-7(8,9)3-6/h4H,2-3,5H2,1H3 |
InChI 键 |
IMUQYUSBJTVCSG-UHFFFAOYSA-N |
规范 SMILES |
COCC1(CC(C1)(F)F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


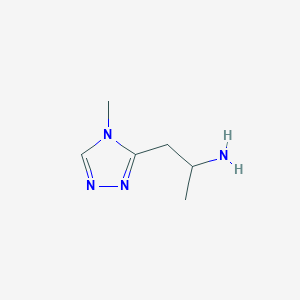
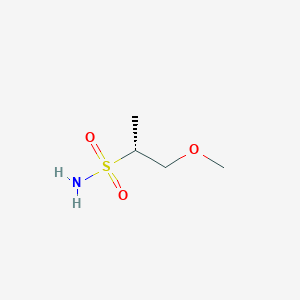

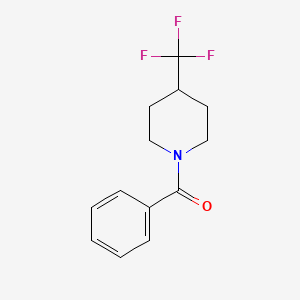
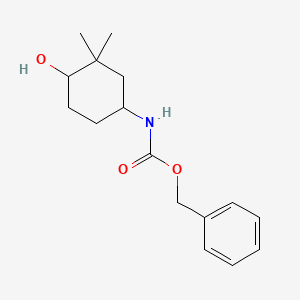
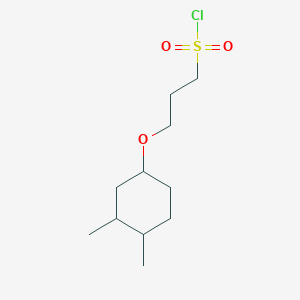
![rac-tert-butylN-[(1R,3R)-3-(2-aminoethyl)cyclopentyl]carbamate,cis](/img/structure/B15302525.png)
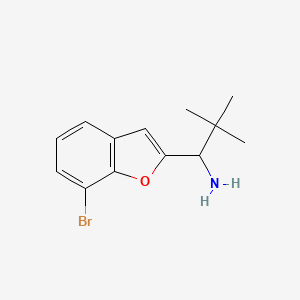
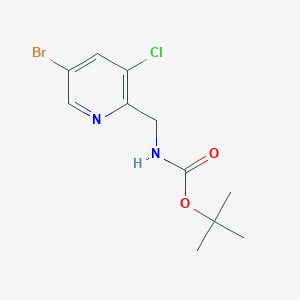
![1-[(2,2,2-Trifluoroethyl)sulfanyl]isoquinoline](/img/structure/B15302544.png)

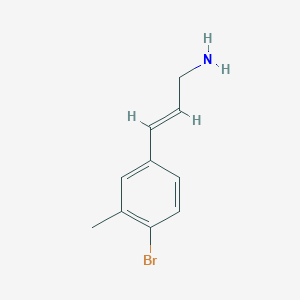
![4-[(3-Fluorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride](/img/structure/B15302570.png)

